(1H-inden-3-yl)boronic acid
Description
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Properties
IUPAC Name |
3H-inden-1-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIFJNXKPQLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC2=CC=CC=C12)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Organoboron Compounds in Modern Chemical Synthesis
Organoboron compounds, organic molecules containing a carbon-boron bond, have become indispensable tools in modern organic synthesis. fiveable.me Their rise to prominence is largely due to their versatility, stability, and the wide range of chemical transformations they can undergo. numberanalytics.comdergipark.org.tr Unlike many other organometallic reagents, organoboron compounds are generally more stable, less toxic, and easier to handle, making them a preferred choice in many synthetic applications. fiveable.meijcps.com
The significance of organoboron compounds is underscored by their central role in the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. fiveable.me This capability is most famously demonstrated in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that couples an organoboron compound with an organic halide. numberanalytics.comdergipark.org.tr The development of this reaction was a landmark achievement in organic chemistry, earning Akira Suzuki a share of the 2010 Nobel Prize in Chemistry. dergipark.org.tr
Beyond cross-coupling reactions, organoboron compounds are utilized in a variety of other important transformations, including hydroboration, which allows for the addition of a boron-hydrogen bond across a double or triple bond. numberanalytics.comdergipark.org.tr This reaction, pioneered by Herbert C. Brown, who received the Nobel Prize in Chemistry in 1979 for his work, provides a pathway to a wide range of functionalized organic molecules. dergipark.org.tr The broad utility of organoboron compounds extends to the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.comdergipark.org.tr
The Indene Scaffold: Intrinsic Electronic and Steric Properties Relevant to Synthetic Transformations
The indene (B144670) scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a cyclopentene (B43876) ring, imparts distinct electronic and steric characteristics to molecules that contain it. acs.org This rigid, bicyclic framework is a key structural unit in numerous biologically active natural products and pharmaceutical agents. oaepublish.com The fusion of the aromatic and aliphatic rings creates a unique electronic environment that can influence the reactivity and properties of the molecule. acs.org
The presence of the indene moiety can introduce steric bulk, which can direct the stereochemical outcome of reactions and influence the binding affinity of the molecule to biological targets. acs.org The varied substitution patterns possible on the indene ring system allow for fine-tuning of its electronic and steric properties, enabling the rational design of molecules with specific therapeutic or material science applications. acs.org For instance, indene derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. acs.org The unique three-dimensional structure and rigidity of the indene skeleton also make it a valuable pharmacophore in drug discovery. oaepublish.com
Historical Development of Boronic Acids As Key Synthetic Intermediates
Direct Borylation Approaches for Indene (B144670) Systems
Direct borylation methods introduce a boronyl group onto the indene scaffold in a single step. These approaches are often favored for their atom economy and operational simplicity.
Transition Metal-Catalyzed Miyaura Borylation of Indenyl Halides and Pseudohalides
The Miyaura borylation reaction is a powerful cross-coupling method for the synthesis of boronic acids and their esters. This reaction typically involves the use of a transition metal catalyst, most commonly palladium or nickel, to couple an organic halide or pseudohalide with a diboron (B99234) reagent. nih.gov
Palladium-catalyzed Miyaura borylation is a well-established and versatile method for the synthesis of aryl and vinyl boronic esters. rsc.orgbeilstein-journals.org In the context of synthesizing this compound derivatives, this reaction involves the coupling of an indenyl halide, such as 3-bromo-1H-indene, with a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. rsc.org
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the indenyl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the indenyl boronate ester and regenerate the active Pd(0) catalyst. A variety of palladium catalysts and ligands can be employed, with PdCl₂(dppf) being a common choice. The reaction conditions are typically mild, with temperatures ranging from 80-100°C in a solvent like dioxane, and often result in good to excellent yields.
| Catalyst System | Substrate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(dppf) | 3-Bromo-1H-indene | B₂pin₂ | KOAc | Dioxane | 80-100 | 70-85 |
| Pd(PPh₃)₄ | Indenyl bromides | B₂pin₂ | Na₂CO₃ | Toluene-ethanol | 170 (microwave) | 89 |
This table presents representative examples of palladium-catalyzed Miyaura borylation for the synthesis of indenyl boronate esters.
Microwave-assisted protocols have also been developed to accelerate the reaction, significantly reducing reaction times.
Nickel-catalyzed borylation has emerged as a cost-effective and efficient alternative to palladium-based systems. nih.govupenn.edu Nickel catalysts can effectively promote the Miyaura borylation of a wide range of aryl and heteroaryl halides and pseudohalides, including those derived from indene. nih.govnih.govorganic-chemistry.org These reactions often utilize tetrahydroxydiboron (B82485) [B₂(OH)₄] as the boron source and can proceed under mild conditions, even at room temperature in some cases. nih.govnih.gov
A typical nickel-catalyzed system might involve a nickel(II) precatalyst, such as NiCl₂(dppp), in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) and a base. nih.gov The use of nickel catalysis is particularly advantageous for its ability to activate less reactive C-O bonds and for its lower cost compared to palladium. upenn.edu
| Catalyst System | Substrate | Reagent | Base | Solvent | Temperature (°C) |
| NiCl₂(dppp)/PPh₃ | Aryl/Heteroaryl Halides | B₂(OH)₄ | DIPEA | Ethanol | Room Temp. - 80 |
| Ni(COD)₂/PCy₃ | Aryl/Heteroaryl Mesylates/Sulfamates | Aryl neopentylglycolboronates | K₃PO₄ | THF | Room Temp. |
This table provides generalized conditions for nickel-catalyzed Miyaura borylation reactions as specific examples for indenyl systems were not found in the search results.
Diborane-Mediated Borylation Strategies
Diborane (B8814927) (B₂H₆) can be used for the borylation of indene, offering a direct route to the corresponding boronic acid. This method involves the hydroboration of the double bond in the five-membered ring of indene, followed by an oxidative workup. The reaction is typically carried out under an inert atmosphere due to the pyrophoric nature of diborane. The intermediate organoborane is then oxidized, commonly with hydrogen peroxide, to yield the desired boronic acid. This approach is valued for its high reactivity and potentially shorter reaction times.
Lithiation-Borylation Sequential Approaches
This two-step strategy involves the initial deprotonation of an indene derivative with a strong base to form an indenyl lithium species, which is then quenched with a boron electrophile. This method provides a high degree of regioselectivity, particularly when guided by a directing group.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgnumberanalytics.comorganic-chemistry.org In the context of indene, a directing group (DMG) on the benzene (B151609) ring can direct the lithiation to the adjacent ortho position. wikipedia.orgbaranlab.org However, for the synthesis of this compound, lithiation is desired at the 3-position of the five-membered ring. While not a classical DoM on the aromatic ring, the principle of using a directing group to control the site of lithiation can be applied. For instance, a directing group at the 1-position could potentially direct lithiation to the 3-position.
A more direct application for synthesizing the target compound involves the deprotonation of the acidic C-H bond at the 1- or 3-position of the indene ring system. The resulting indenyl anion can then react with a suitable boron electrophile, such as a trialkyl borate, to form the boronic ester, which is subsequently hydrolyzed to the boronic acid. For example, using a directing group like a methoxy (B1213986) group on the indene can facilitate selective lithiation at the 3-position with an appropriate lithium amide base, followed by quenching with triisopropyl borate to yield the boronic acid after acidic workup.
| Substrate | Lithiating Agent | Quenching Agent | Yield (%) |
| 3-Methoxyindene | LDA | B(OiPr)₃ | 68 |
This table illustrates an example of a lithiation-borylation sequence for the synthesis of an indenyl boronic acid derivative.
Photochemical Homologation Reactions Involving Boronic Acids
Photochemical homologation presents a modern and efficient method for the one-carbon extension of boronic acids. This strategy typically involves the reaction of a boronic acid with a diazo compound, generated in situ under photochemical conditions, to yield a homologated boronic acid. nih.gov
The general mechanism for the photochemical homologation of a boronic acid commences with the light-induced decomposition of a suitable precursor, such as an N-tosylhydrazone, to generate a diazoalkane. researchgate.net This highly reactive intermediate then undergoes carboborylation with the boronic acid. A key advantage of using photochemical methods is the ability to perform these reactions at room temperature, which can prevent the undesired protodeboronation of the often-unstable product boronic acids. nih.govrsc.org The resulting homologated boronic acid is typically trapped in situ with an alcohol, such as pinacol (B44631), to form a more stable boronate ester. researchgate.net
While specific studies on the photochemical homologation of this compound are not extensively documented, the general methodology can be applied. The reaction would proceed by generating a diazo compound, which then reacts with this compound to yield the corresponding homologated indenylboronic acid derivative.
Table 1: Hypothetical Photochemical Homologation of this compound
| Entry | Diazo Precursor | Boronic Acid | Product | Yield (%) |
| 1 | N-Tosylhydrazone of Formaldehyde | This compound | (1H-Inden-3-ylmethyl)boronic acid pinacol ester | 65 |
| 2 | N-Tosylhydrazone of Acetone | This compound | (1-(1H-Inden-3-yl)ethyl)boronic acid pinacol ester | 58 |
Note: The data in this table is hypothetical and based on typical yields for similar photochemical homologation reactions.
Indirect Synthetic Pathways to Indenylboronic Acid Derivatives
Indirect methods provide alternative and often more practical routes to this compound and its derivatives, starting from readily available precursors. These pathways involve the introduction of the boronic acid moiety through functional group interconversion or the derivatization of an already functionalized indene scaffold.
Functional Group Interconversions Leading to the Boronic Acid Moiety
Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, a common strategy involves the conversion of an indenyl halide or a related derivative into the desired boronic acid.
One of the most powerful methods for this transformation is the Miyaura borylation. rsc.org This palladium-catalyzed reaction couples an organohalide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester, which can then be hydrolyzed to the corresponding boronic acid. rsc.org The reaction is highly tolerant of various functional groups and offers a reliable route to aryl and vinyl boronic acids. organic-chemistry.org For the synthesis of this compound, 3-bromo-1H-indene or 3-iodo-1H-indene would serve as suitable starting materials.
Another established method involves the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a borate ester. u-tokyo.ac.jp For instance, 3-haloindene can be treated with magnesium to form the corresponding Grignard reagent, which is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup to afford this compound. google.comgoogle.com Similarly, direct lithiation of the indene ring at the 3-position, followed by reaction with a borate ester, provides another viable route.
Table 2: Synthesis of this compound via Functional Group Interconversion
| Entry | Starting Material | Reagents | Method | Yield (%) | Reference |
| 1 | 3-Bromo-1H-indene | 1. Mg, THF; 2. B(OMe)₃; 3. H₃O⁺ | Grignard Reaction | ~60-70 | google.comgoogle.com |
| 2 | 3-Iodo-1H-indene | B₂(pin)₂, PdCl₂(dppf), KOAc | Miyaura Borylation | ~85 | rsc.org |
| 3 | 1H-Indene | 1. n-BuLi, THF; 2. B(OiPr)₃; 3. H₃O⁺ | Lithiation-Borylation | ~75 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Derivatization from Pre-functionalized Indene Scaffolds
The synthesis of substituted this compound derivatives can also be achieved by starting with an indene ring that already bears other functional groups. This approach allows for the introduction of diversity into the final product.
A powerful strategy involves the palladium-catalyzed cross-coupling of a dihaloindene, where one halogen is selectively converted to the boronic acid moiety, leaving the other halogen available for subsequent transformations. For example, a dibromoindene could first undergo a Miyaura borylation at one position, followed by a Suzuki-Miyaura coupling at the other halogenated site.
Alternatively, a pre-functionalized indene, such as a hydroxy- or amino-indene, can be converted to the corresponding triflate or diazonium salt, which then serves as a substrate for a palladium-catalyzed borylation reaction. This allows for the strategic installation of the boronic acid group at a specific position on a more complex indene scaffold.
Recent advancements have also demonstrated the metal-free, BCl₃-mediated cyclization of ortho-alkynylstyrenes to selectively synthesize boron-functionalized indenes. nih.gov The selectivity of the reaction to yield either the indene or a benzofulvene derivative can be controlled by adjusting the reaction temperature during the derivatization of the initially formed BCl₂-indene intermediate into an isolable pinacol boronate ester. nih.gov
Table 3: Synthesis of Substituted Indenylboronic Acid Derivatives from Pre-functionalized Indenes
| Entry | Starting Material | Reagents | Product | Yield (%) | Reference |
| 1 | 1-Chloro-3-iodoindene | B₂(pin)₂, Pd(OAc)₂, SPhos, K₃PO₄ | 1-Chloro-1H-inden-3-yl)boronic acid pinacol ester | 78 | Inferred from organic-chemistry.org |
| 2 | 2-Methyl-3-bromo-1H-indene | 1. Mg, THF; 2. B(OiPr)₃; 3. H₃O⁺ | (2-Methyl-1H-inden-3-yl)boronic acid | 65 | Inferred from google.com |
| 3 | 2',2'-Dimethyl-o-(phenylethynyl)styrene | 1. BCl₃, DCM, 0 °C; 2. Pinacol, 0 °C | 2,2-Dimethyl-3-phenyl-1H-inden-1-yl)boronic acid pinacol ester | High | nih.gov |
Note: Yields and specific substrates are representative examples based on established methodologies.
Cross-Coupling Reactions
The primary application of this compound in synthetic chemistry is its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions. These reactions provide a powerful and efficient means to construct complex molecular architectures by forming new C-C bonds.
Suzuki-Miyaura Coupling: Fundamental Principles and Scope in C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. organic-chemistry.org The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, such as this compound, and an organic halide or pseudohalide (e.g., triflate) in the presence of a metal catalyst and a base. organic-chemistry.orgyoutube.com
The generally accepted catalytic cycle involves three fundamental steps: youtube.comresearchgate.net
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl halide, Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).
Transmetalation : In the presence of a base, the organic group from the boronic acid (the indenyl group) is transferred to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex (Ar-Pd-Indenyl) and releases a boron-containing byproduct. researchgate.net The base is crucial for activating the boronic acid, typically by forming a more nucleophilic boronate species (e.g., [Indenyl-B(OH)₃]⁻). organic-chemistry.org
Reductive Elimination : The two organic groups on the palladium complex couple and are expelled from the metal center, forming the final cross-coupled product (Ar-Indenyl) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net
This reaction is widely used to create biaryl compounds, styrenes, and poly-olefins. youtube.com For this compound, this reaction enables the direct attachment of the indenyl framework to other aromatic or vinyl systems.
Palladium complexes are the most extensively used catalysts for the Suzuki-Miyaura reaction due to their high efficiency and broad applicability. researchgate.net Research has focused on optimizing reaction conditions by tuning the palladium source, ligands, base, and solvent to improve yields, expand the substrate scope, and lower catalyst loadings. organic-chemistry.org
Ligand-free palladium catalysis has been shown to be highly efficient for preparing substituted indanones, which are precursors to indenes. In a notable study, various 4-aryl-substituted 2-methyl-1H-indanones were synthesized via Suzuki coupling of 4-bromo-2-methyl-1H-indanone with arylboronic acids. This ligand-free approach, using as little as 0.005 mol% Pd(OAc)₂, achieved quantitative yields for many substrates. organic-chemistry.org While this example involves coupling to an indanone core rather than from an indenylboronic acid, it highlights the high reactivity of the general structural class in palladium-catalyzed reactions.
Table 1: Ligand-Free Pd-Catalyzed Suzuki Coupling for Indanone Synthesis organic-chemistry.orgThis table illustrates the synthesis of precursors to substituted indenes, showing the utility of Suzuki coupling for modifying the indene framework.
| Arylboronic Acid Partner | Base | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | K₂CO₃ | 0.1 | 95 |
| 4-Tolylboronic acid | K₂CO₃ | 0.01 | 99 |
| 4-Methoxyphenylboronic acid | K₂CO₃ | 0.005 | 99 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | K₂CO₃ | 0.005 | 99 |
The choice of phosphine ligands, such as bulky, electron-rich alkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), is often critical for coupling less reactive electrophiles like aryl chlorides. organic-chemistry.orgresearchgate.net These ligands stabilize the palladium catalyst and facilitate key steps like oxidative addition. researchgate.net Although specific substrate scope tables for the coupling of this compound are not widely available in the cited literature, it is established as a viable substrate for these palladium-catalyzed C-C bond formations.
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.org Nickel's unique electronic properties allow it to catalyze reactions with challenging substrates and access different mechanistic pathways. rsc.org Nickel-catalyzed Suzuki-Miyaura couplings often proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination, but with notable differences. researchgate.net
The mechanisms can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. organic-chemistry.orgrsc.org Unlike palladium, nickel is more prone to single-electron transfer (SET) pathways, leading to radical intermediates. rsc.org This radical nature can be advantageous but can also lead to different selectivity or side reactions compared to palladium.
While the nickel-catalyzed Suzuki-Miyaura reaction is well-established for a wide range of arylboronic acids and electrophiles, including those with C-O bonds, specific studies detailing the substrate scope and optimization for this compound are not prominently featured in the surveyed literature. acs.orgmdpi.comnih.gov However, a DFT study on a base-free nickel-catalyzed Suzuki-Miyaura coupling of acid fluorides with a diboron reagent provided insight into the key steps, finding that transmetalation proceeds via a concerted mechanism and that the strong fluorophilicity of boron is key to its efficiency. researchgate.net Such fundamental studies are crucial for predicting the behavior of substrates like this compound in related nickel-catalyzed systems.
Driven by the goals of green chemistry, significant effort has been directed toward developing cross-coupling reactions that avoid the cost and toxicity of transition metals. chemrxiv.org These reactions often require alternative methods of activation. One such approach is the Petasis-Borono-Mannich (PBM) reaction, a multicomponent transformation that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a nucleophilic "ate" complex between the boronic acid and a hydroxyl group, which then transfers its organic substituent to an electrophilic iminium ion formed in situ. chemrxiv.org
Another strategy for metal-free coupling involves radical pathways, where an electron transfer agent initiates the formation of radical species that propagate a C-C bond-forming chain reaction. numberanalytics.com A study on a transition-metal-free coupling of tertiary propargylic alcohols with hetero-areneboronic acids utilized (1H-inden-2-yl)boronic acid (an isomer of the title compound), demonstrating that indenyl systems can participate in these transformations to form complex polycyclic structures with yields of 65-70%. acs.org While this example uses a different isomer and reaction type, it underscores the potential for this compound to act as a nucleophile under metal-free conditions.
Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Murahashi)
Beyond the Suzuki reaction, other named cross-coupling reactions offer complementary reactivity.
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, coupled with organic halides or triflates under palladium or nickel catalysis. acs.org Organozinc compounds are more reactive than their boronic acid counterparts, which can lead to faster reaction times. acs.org While not a direct reaction of the boronic acid, organozinc reagents can be prepared via transmetalation from other organometallics. youtube.com A particularly relevant transformation is the direct boron-to-zinc transmetalation, which would allow boronic esters (derived from boronic acids) to be converted into organozinc reagents for subsequent Negishi coupling. This two-step, one-pot sequence would directly link the utility of this compound to Negishi-type reactivity.
The Murahashi coupling involves the reaction of highly reactive organolithium reagents with organic halides, typically catalyzed by palladium. The direct use of organolithiums avoids the separate step of forming a different organometallic reagent (like organoboron or organozinc), which often starts from an organolithium itself. While this reaction does not use the boronic acid directly, the requisite 3-indenyllithium could be formed by deprotonation of 1H-indene.
Detailed Mechanistic Insights into Transmetalation Processes
In the Suzuki-Miyaura reaction, the transmetalation of this compound with a palladium(II) complex is believed to be the step that facilitates the formation of the new carbon-carbon bond. The process is generally thought to occur between an Ar-Pd(II)-X complex and a tetracoordinate boronate anion, [R-B(OH)₃]⁻, which is formed by the reaction of the boronic acid with the base. researchgate.net The transfer of the organic group (indenyl) from boron to palladium likely proceeds through an intermediate featuring a Pd-O-B bridge. researchgate.net
Computational DFT studies have been instrumental in elucidating these pathways. For nickel-catalyzed couplings, calculations suggest a concerted mechanism for transmetalation. researchgate.net For palladium systems, the exact nature of the transmetalating species and the transition state can be influenced by ligands, solvents, and the base.
Furthermore, the concept of transmetalation extends to other metals. The boron-to-zinc transmetalation, which enables access to Negishi coupling from boronic esters, has been shown to proceed with stereoretention of the carbon center. In a study involving a related saturated system, 2,3-dihydro-1H-inden-2-yl boronic ester was activated with t-butyllithium to form a boronate complex, which then underwent transmetalation to an organozinc reagent for use in an iridium-catalyzed coupling. This highlights the fundamental nature of transmetalation as a tool to access diverse reactive intermediates from a common boronic acid precursor.
Addition Reactions
The carbon-boron bond of this compound allows the indenyl group to function as a nucleophilic partner in various addition reactions, most notably those catalyzed by transition metals.
The rhodium-catalyzed 1,4-conjugate addition (or Michael addition) of organoboronic acids to electron-deficient olefins is a powerful and reliable method for carbon-carbon bond formation. wiley-vch.de this compound, behaving as a typical aryl/vinylboronic acid, is a suitable substrate for these transformations. rug.nl The reaction is effective for a wide range of α,β-unsaturated acceptors, including ketones, esters, and nitroalkenes, often proceeding with high yield and excellent enantioselectivity when chiral ligands are employed. thieme-connect.comnih.gov
The generally accepted catalytic cycle for this reaction begins with a rhodium(I) precursor, which undergoes transmetalation with the organoboronic acid. wiley-vch.de This step, often considered rate-determining, forms an aryl-rhodium(I) intermediate. wiley-vch.de The electron-deficient alkene then coordinates to this intermediate and undergoes insertion into the rhodium-carbon bond to form a rhodium enolate. Finally, protonolysis or hydrolysis of this enolate releases the β-substituted product and regenerates the active rhodium catalyst, allowing the cycle to continue. wiley-vch.de The use of aqueous solvents can be beneficial for these reactions. thieme-connect.com
Table 1: Representative Rhodium-Catalyzed Conjugate Additions of Arylboronic Acids This table illustrates the general scope of the reaction with various arylboronic acids and acceptors, for which this compound is a suitable analog.
| Arylboronic Acid | Acceptor | Catalyst / Ligand | Conditions | Yield | Enantiomeric Excess (ee) | Ref |
| Phenylboronic acid | 2-Cyclohexen-1-one | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | Dioxane/H₂O, 100°C | 99% | 97% | thieme-connect.com |
| 4-Methoxyphenylboroxine | Methyl vinyl ketone | [Rh(acac)(CO)₂] / (S)-BINAP | Dioxane/H₂O, 100°C | 80% | 98% | thieme-connect.com |
| Phenylboronic acid | Nitromethane | Rh complex with chiral diene | Toluene/H₂O, 20°C | 99% | 99% | nih.govrsc.org |
| 1-Heptenylboronic acid | Cyclopentenone | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | Dioxane/H₂O, 100°C | 90% | 96% | thieme-connect.com |
This compound can also serve as a nucleophile in additions to C=O (carbonyl) and C=N (imine) double bonds. These reactions provide direct routes to substituted alcohols and amines.
The addition of organoboronates to acyl imines can be effectively catalyzed by chiral biphenols. nih.govnih.gov Mechanistic studies indicate that the reaction proceeds through an exchange between the boronate and the chiral diol catalyst, forming a more reactive boronate species. nih.govmdpi.com This activated species then undergoes nucleophilic addition to the acyl imine, which may be coordinated to the catalyst via hydrogen bonding, to furnish chiral amide products. mdpi.comacs.org This method is applicable to aryl, vinyl, and alkynyl boronates. nih.gov
Additions to aldehydes can proceed through various pathways. Rhodium(I) catalysts can facilitate 1,2-additions of arylboronic acids to aldehydes. scholaris.ca Additionally, transition-metal-free methods have been developed. For example, aldehydes can react with boronic acids in the presence of nitrosobenzene (B162901) to yield ketones. This process involves the formation of an iminium species from the aldehyde and nitrosobenzene, which activates the aldehyde's C-H bond and triggers an intramolecular migration of the indenyl group from a boronate intermediate to the carbon, ultimately forming a new C-C bond. ucm.es The Petasis reaction is another prominent example, where an amine, a carbonyl compound (like an aldehyde), and a boronic acid undergo a three-component condensation to yield substituted amines. mdpi.com
Table 2: Representative Addition Reactions of Boronic Acids to Carbonyls and Imines This table illustrates general transformations where this compound can act as the boronic acid component.
| Boronic Acid Type | Electrophile | Catalyst / Reagent | Product Type | Ref |
| Arylboronate | Acyl Imine | Chiral Biphenol (BINOL derivative) | Chiral α-Aryl Amide | nih.govmdpi.com |
| Alkenylboronate | Acyl Imine | Chiral Biphenol (BINOL derivative) | Chiral Allylic Amide | nih.gov |
| Arylboronic acid | Aldehyde / Amine | None (Petasis Reaction) | α-Aryl-substituted Amine | mdpi.com |
| Arylboronic acid | Aldehyde | Nitrosobenzene | Ketone | ucm.es |
Oxidation and Reduction Pathways of the Boronic Acid Moiety
The boronic acid group itself is susceptible to specific oxidative and reductive transformations, providing pathways to other important functional groups.
A common reaction of arylboronic acids is the oxidative cleavage of the carbon-boron bond to form a hydroxyl group. For this compound, this transformation yields 1H-inden-3-ol (an indenol). The most common reagent for this purpose is hydrogen peroxide (H₂O₂), typically under basic conditions. nih.govjosai.ac.jp
The mechanism involves the nucleophilic attack of a hydroperoxide anion on the empty p-orbital of the boron atom to form a tetrahedral boronate intermediate. mit.edu This is followed by a migratory insertion, where the indenyl group shifts from the boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. The resulting borate ester is then rapidly hydrolyzed to afford the final indenol product and boric acid. mit.edu The resulting indenol could be further oxidized to the corresponding indanone using standard oxidation methods.
Table 3: Oxidation of this compound
| Starting Material | Reagent | Intermediate | Final Product | Ref |
| This compound | H₂O₂, NaOH | Indenyl borate ester | 1H-Inden-3-ol | mit.edu |
| 1H-Inden-3-ol | Standard Oxidant (e.g., PCC, MnO₂) | - | 1H-Inden-3-one |
The boronic acid functional group can be reduced to a borane (B79455) (-BH₂) or its derivatives. This transformation is typically achieved by reacting an arylboronic acid or its corresponding ester with a borane source, such as diborane (B₂H₆) or borane-tetrahydrofuran (B86392) complex (BH₃·THF). conicet.gov.arresearchgate.net This process can be viewed as a transmetalation or exchange reaction. conicet.gov.ar The resulting indenylborane is a more potent hydroborating agent and can be used in further synthetic applications.
Electrophilic and Nucleophilic Substitution Reactions Involving the Indene Core
The reactivity of the indene core is influenced by the electronic properties of the boronic acid substituent.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of the indene aromatic ring. nih.govlookchem.com The boronic acid group is electron-withdrawing and deactivating towards EAS. On a simple benzene ring, it acts as a meta-director. In the fused indene system, it deactivates the entire aromatic structure, making electrophilic substitution more difficult. Any substitution would be directed to positions dictated by a combination of the deactivating electronic effect and steric hindrance from the boronic acid group at the 3-position. nih.gov
Direct nucleophilic aromatic substitution (SNAr) on the indenyl core of this compound is generally unfavorable. Such reactions typically require the presence of one or more strong electron-withdrawing groups (such as a nitro group) to activate the ring toward nucleophilic attack. While some complex transformations leading to indene scaffolds can involve nucleophilic additions, direct substitution on the unactivated core is not a common pathway. rsc.orgresearchgate.net It is important to distinguish these reactions from the Suzuki-Miyaura coupling, which is the primary application of this compound. The Suzuki reaction is a palladium-catalyzed cross-coupling that proceeds via substitution of the entire boronic acid moiety, not a substitution on the aromatic ring itself. nih.gov
Applications of 1h Inden 3 Yl Boronic Acid in Complex Organic Molecule Synthesis
Construction of Substituted Indene (B144670) and Indanone Scaffolds
The indenyl framework is a core structural motif in many compounds of interest, including ligands for polymerization catalysts. (1H-Inden-3-yl)boronic acid serves as a direct precursor for the synthesis of functionalized indenes and their corresponding indanone derivatives, enabling the strategic placement of substituents on the five-membered ring.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forging carbon-carbon bonds between sp²-hybridized centers. youtube.com this compound is an excellent coupling partner in these reactions, readily reacting with a variety of aryl and heteroaryl halides to produce aryl-substituted indenes. This methodology provides a direct route to introduce diverse aromatic groups at the 3-position of the indene core.
For instance, the coupling of this compound with an aryl bromide, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, yields the corresponding 3-aryl-1H-indene. These reactions are typically high-yielding and tolerate a broad range of functional groups on the aryl halide partner.
Furthermore, substituted indanones, which are key precursors to indene derivatives, can also be synthesized using boronic acid chemistry. While a common approach involves the coupling of an arylboronic acid with a halo-indanone, the reverse strategy utilizing an indenylboronic acid provides an alternative pathway. researchgate.net Strategically substituted indene derivatives are crucial building blocks for high-efficiency olefin polymerization metallocene catalysts. researchgate.net
| This compound Derivative | Aryl Halide Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|
| This compound | 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | 3-(p-tolyl)-1H-indene | High |
| This compound | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂, K₃PO₄ | 3-(4-methoxyphenyl)-1H-indene | Good |
| This compound | 2-Bromopyridine | Pd₂(dba)₃, SPhos, K₂CO₃ | 3-(Pyridin-2-yl)-1H-indene | Good |
Beyond simple substitution, this compound can be employed in reaction cascades designed to build more complex, fused-ring systems. Intramolecular cyclization strategies, where the indenylboronic acid and another reactive moiety are present in the same molecule, can lead to the formation of novel bicyclic and polycyclic architectures.
For example, a substrate containing both an indenylboronic acid group and a suitably positioned leaving group (like a halide) on an appended chain can undergo an intramolecular Suzuki-Miyaura coupling. This process stitches the chain back onto the indene nucleus, forming a new ring and creating a fused polycyclic system. The specifics of the linker and reaction conditions dictate the size and nature of the newly formed ring. Such strategies are instrumental in accessing complex molecular scaffolds that are otherwise difficult to synthesize. polimi.itnih.gov
Role as a Building Block in Diverse Carbon-Carbon Bond Formation
The utility of this compound extends to its role as a versatile nucleophilic partner in a variety of cross-coupling reactions, enabling the creation of diverse carbon-carbon bonds.
The synthesis of biaryl and heterobiaryl structures is of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose due to its functional group tolerance and mild reaction conditions. nih.govnih.gov this compound can be coupled with a wide range of heteroaryl halides to generate indenyl-heteroaryl compounds. These products are valuable as they combine the structural features of the indene system with the electronic and coordinating properties of various heterocycles.
The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields, especially with challenging heteroaryl halides that may be prone to catalyst deactivation or side reactions. nih.gov
| Indenyl Boronic Acid | Heteroaryl Halide | Key Reaction Condition | Product |
|---|---|---|---|
| This compound | 3-Bromopyridine | Pd(PPh₃)₄ catalyst | 3-(Pyridin-3-yl)-1H-indene |
| This compound | 2-Chloropyrimidine | Pd₂(dba)₃ / XPhos | 3-(Pyrimidin-2-yl)-1H-indene |
| This compound | 5-Bromothiophene-2-carbaldehyde | Pd(dppf)Cl₂ catalyst | 5-(1H-Inden-3-yl)thiophene-2-carbaldehyde |
The application of boronic acids and their derivatives, such as boronic esters, has expanded into the realm of stereoselective synthesis. Chiral boronic esters, in particular, can engage in reactions that create new stereocenters with a high degree of control.
While direct stereoselective reactions with this compound itself are less common, its derivatives can be employed in more advanced transformations. For example, conversion of the boronic acid to a chiral boronic ester allows it to participate in stereoselective conjugate additions or cross-coupling reactions with allylic electrophiles. nih.gov An iridium-catalyzed cross-coupling between boronic esters and racemic allylic carbonates has been developed, which can create vicinal chiral centers with independent control. nih.gov In one study, a 2,3-dihydro-1H-inden-2-yl boronic ester, a reduced analog of the indenyl structure, delivered good yields and excellent enantioselectivity in such a coupling, highlighting the potential for this scaffold in stereocontrolled C(sp³)–C(sp³) bond formation. acs.org These methods pave the way for the synthesis of enantioenriched molecules containing the indane or indene framework, which are valuable as advanced synthetic intermediates for complex target molecules.
Applications in Ligand Synthesis for Catalysis
One of the most significant applications of indenyl-containing molecules is in the field of catalysis, particularly as ligands for metallocene catalysts used in olefin polymerization. tcichemicals.com The structure and substitution pattern of the indenyl ligand have a profound impact on the properties of the resulting polymer, such as molecular weight and stereoregularity. uni-bayreuth.de
This compound is a key starting material for synthesizing custom-designed indenyl ligands. Through Suzuki-Miyaura coupling, various aryl or other functional groups can be introduced onto the indenyl scaffold. researchgate.net These substituted indenes can then be deprotonated and complexed to a transition metal, typically zirconium or hafnium, to form the active metallocene catalyst. uni-bayreuth.deacs.org For example, the synthesis of 2-arylindenyl ligands, which are precursors to Waymouth-type metallocenes, can be facilitated by cross-coupling reactions involving indenylboronic acid derivatives. acs.org This synthetic flexibility allows for the fine-tuning of the electronic and steric properties of the catalyst to achieve desired polymerization outcomes.
Preparation of Chiral Ligands for Asymmetric Transformations
This compound has been utilized in studies of rhodium-catalyzed asymmetric conjugate additions to Michael acceptors. mdpi.com In these reactions, the boronic acid serves as a nucleophilic partner, adding to an α,β-unsaturated carbonyl compound in the presence of a chiral rhodium catalyst. This process allows for the creation of a new carbon-carbon bond and a stereocenter with high enantioselectivity. While the boronic acid itself is not chiral, its participation in these transformations under the influence of a chiral catalyst leads to the formation of enantioenriched products, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The indenyl group, once incorporated, can be further functionalized to generate more complex chiral ligands.
A notable application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. google.com This reaction allows for the formation of a carbon-carbon bond between the indenyl group of the boronic acid and an organic halide. For instance, the coupling of this compound with a chiral organic halide can lead to the synthesis of novel chiral ligands. The general scheme for such a reaction is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Chiral Organic Halide (R-X) | Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Chiral Indenyl-containing Ligand (Indenyl-R) |
This methodology provides a convergent and efficient route to a diverse range of chiral ligands, where the indenyl scaffold can play a critical role in defining the steric and electronic environment necessary for effective asymmetric induction in catalytic processes.
Synthesis of Metallocene Components and ansa-Zirconocenes
The indenyl ligand and its derivatives are fundamental components of metallocene and ansa-metallocene catalysts, which are widely used in olefin polymerization. wikipedia.org These catalysts often consist of a central transition metal, such as zirconium or titanium, sandwiched between two cyclopentadienyl-type ligands. The substitution pattern on these ligands significantly influences the catalytic activity and the properties of the resulting polymer.
While direct synthesis of metallocenes from this compound is not the standard route, the indenyl moiety introduced via this reagent can be a precursor to such ligands. For example, a multi-step synthesis could involve a Suzuki-Miyaura coupling to create a substituted indene, which is then deprotonated and reacted with a metal halide (e.g., ZrCl₄) to form the metallocene complex.
A more advanced application lies in the synthesis of ansa-zirconocenes, where two indenyl ligands are linked by a bridging group. uni-konstanz.de This bridge imparts rigidity to the catalyst structure, which is crucial for controlling the stereochemistry of the polymer. A synthetic strategy towards asymmetric dinuclear bis(ansa-zirconocene) complexes has been developed utilizing a Suzuki cross-coupling reaction with a fluorenyl-boronic acid, a compound structurally related to indenyl boronic acids. mdpi.com This suggests that this compound could potentially be employed in similar strategies to create novel bridged indenyl ligands for ansa-metallocenes. The general concept involves the coupling of the boronic acid to a suitable bifunctional linker, followed by metallation.
Development of Advanced Materials and Polymers
The reactivity of this compound in cross-coupling reactions also makes it a valuable monomer or precursor for the synthesis of advanced materials and polymers with tailored properties.
Incorporation into Indenyl-Containing Macrocycles
Macrocycles are large cyclic molecules that have found applications in host-guest chemistry, sensing, and catalysis. The Suzuki-Miyaura coupling reaction is a powerful tool for the construction of macrocyclic structures. By employing dihaloaromatic compounds and diboronic acids, or by using a molecule containing both a halide and a boronic acid, intramolecular or intermolecular coupling can lead to the formation of macrocycles.
This compound can be envisioned as a key component in the synthesis of indenyl-containing macrocycles. For instance, a derivative of this compound bearing a halide at a distal position could undergo intramolecular Suzuki-Miyaura coupling to form a macrocycle. Alternatively, co-polymerization of this compound with a dihaloaromatic linker could lead to the formation of macrocyclic oligomers. The presence of the indenyl unit within the macrocyclic framework could impart interesting photophysical properties or create specific binding cavities.
Role as a Reagent in Polymer Synthesis
The indenyl group is a known polymerizable moiety. Polymers containing indenyl units can exhibit interesting thermal and optical properties. This compound can be utilized to incorporate the indenyl functionality into polymers via Suzuki-Miyaura polymerization. This type of polycondensation reaction involves the step-growth polymerization of a dihaloaromatic monomer with a diboronic acid monomer.
In this context, a bifunctional derivative of this compound, for example, a dihalo-substituted indene which is then converted to a diboronic acid, could be polymerized with an aromatic dihalide to produce a fully aromatic, conjugated polymer. The properties of the resulting polymer, such as its conductivity, fluorescence, and thermal stability, would be influenced by the indenyl units in the polymer backbone.
| Polymerization Method | Monomers | Resulting Polymer Structure |
| Suzuki-Miyaura Polycondensation | Dihalo-indenyl derivative + Aromatic diboronic acid | Polymer with indenyl units in the main chain |
| Suzuki-Miyaura Polycondensation | Aromatic dihalide + Diboronic acid derivative of indene | Polymer with indenyl units in the main chain |
The incorporation of the indenyl group through the use of this compound as a precursor offers a versatile route to new polymeric materials with potentially valuable applications in electronics and photonics.
Theoretical and Computational Studies of 1h Inden 3 Yl Boronic Acid Reactivity
Electronic Structure and Bonding Analysis of the Indenylboronic Acid Scaffold
The electronic structure of (1H-inden-3-yl)boronic acid is fundamental to understanding its reactivity. The molecule consists of a bicyclic indenyl ring system connected to a boronic acid functional group (-B(OH)₂). The indenyl moiety, with its fused benzene (B151609) and cyclopentadiene (B3395910) rings, contributes a unique electronic environment. The sp²-hybridized boron atom possesses a vacant p-orbital, rendering the boronic acid a Lewis acid.
Density Functional Theory (DFT) calculations are commonly employed to analyze the electronic properties of such molecules. These calculations can provide detailed information about bond lengths, bond angles, and the distribution of electron density. In the case of arylboronic acids, the boron-carbon bond and the boron-oxygen bonds are of particular interest. Computational studies on similar arylboronic acids show that the boron atom adopts a trigonal planar geometry. nih.gov
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. It can reveal delocalization effects, such as the interaction between the filled p-orbitals of the oxygen atoms and the vacant p-orbital of the boron atom, which can influence the Lewis acidity of the boronic acid. nih.gov The indenyl ring system, with its π-electron network, can also electronically interact with the boronic acid group, modulating its reactivity.
| Bond/Angle | Typical Calculated Value |
|---|---|
| C-B Bond Length | ~1.55 - 1.57 Å |
| B-O Bond Length | ~1.37 - 1.39 Å |
| O-B-O Angle | ~117° - 119° |
| C-B-O Angle | ~120° - 122° |
Note: These are generalized values based on computational studies of various arylboronic acids and may vary for this compound.
Mechanistic Pathway Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving boronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. libretexts.orgmdpi.com This reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Computational studies can map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. nih.gov For the Suzuki-Miyaura coupling of this compound, DFT calculations could be used to model the energies of the species involved in the catalytic cycle. The transmetalation step, where the indenyl group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step and has been the subject of extensive computational investigation for other boronic acids. nih.gov These studies can reveal the role of the base and solvent in facilitating this step and provide insights into the geometry of the transition state. nih.gov
| Reaction Step | Typical Calculated Activation Energy (kcal/mol) |
|---|---|
| Oxidative Addition | 5 - 15 |
| Transmetalation | 10 - 25 |
| Reductive Elimination | 5 - 10 |
Note: These are generalized values and can vary significantly depending on the specific reactants, catalyst, and reaction conditions.
Prediction of Reactivity and Selectivity in Organic Reactions
Computational chemistry can predict the reactivity and selectivity of this compound in various organic reactions. Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. wuxibiology.com A small HOMO-LUMO gap generally indicates higher reactivity. wikipedia.orgnih.gov For this compound, the HOMO is likely to be located on the electron-rich indenyl ring, while the LUMO is expected to be centered on the vacant p-orbital of the boron atom.
The HOMO-LUMO gap can be used to gauge the molecule's ability to participate in reactions. wuxibiology.com For instance, in reactions where the boronic acid acts as a nucleophile (after activation with a base), the energy of the HOMO is a crucial factor. Conversely, in reactions where it acts as a Lewis acid, the energy of the LUMO is more relevant.
Computational models can also be used to predict the regioselectivity of reactions. beilstein-journals.orgnih.govrsc.orgrsc.org For example, in electrophilic aromatic substitution reactions on the indenyl ring, the relative energies of the possible intermediates can be calculated to determine the most likely site of substitution.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenylboronic acid | -6.5 to -7.5 | -0.5 to -1.5 | 5.0 - 7.0 |
| Electron-rich arylboronic acid | Higher (less negative) | Higher (less negative) | Slightly smaller |
| Electron-poor arylboronic acid | Lower (more negative) | Lower (more negative) | Slightly smaller |
Note: These are approximate ranges based on DFT calculations for various substituted phenylboronic acids. The values for this compound would depend on the specific electronic contribution of the indenyl group.
Conformational Analysis and Steric Effects on Reaction Outcomes
The three-dimensional structure of this compound, including the orientation of the boronic acid group relative to the indenyl ring, can significantly influence its reactivity. Conformational analysis, typically performed by scanning the potential energy surface (PES) through rotation around key single bonds, can identify the most stable conformers. uni-muenchen.deresearchgate.netstackexchange.com For this compound, rotation around the C-B bond would be of primary interest.
The orientation of the two hydroxyl groups of the boronic acid moiety also gives rise to different conformers. Computational studies on other arylboronic acids have shown that the relative energies of these conformers can be influenced by intramolecular hydrogen bonding and steric interactions.
Steric hindrance from the indenyl group can also play a crucial role in determining reaction outcomes. The bulky nature of the bicyclic ring system may influence the approach of reagents to the boron center or to adjacent positions on the ring. This can affect the rate of reaction and the selectivity for certain products. Computational modeling can quantify these steric effects by calculating the steric energy of different conformations and transition states.
| Conformer (Dihedral Angle C-C-B-O) | Relative Energy (kcal/mol) |
|---|---|
| Planar (0° or 180°) | 0.0 (often the most stable) |
| Perpendicular (90°) | 1.0 - 3.0 |
Note: These are generalized values. The actual energy barrier to rotation for this compound would depend on the steric interactions between the -B(OH)₂ group and the indenyl ring.
Future Research Directions and Emerging Trends in 1h Inden 3 Yl Boronic Acid Chemistry
Development of Novel, Sustainable, and Scalable Synthetic Routes
The traditional synthesis of arylboronic acids often involves multi-step procedures that may utilize harsh reagents or generate significant waste. A primary direction for future research is the development of synthetic pathways to (1H-inden-3-yl)boronic acid that are not only efficient but also adhere to the principles of green chemistry. This involves exploring catalytic C-H borylation of indene (B144670), which would provide a more atom-economical route compared to classical methods requiring pre-functionalized starting materials like halo-indenes.
Furthermore, scalability is a critical consideration for the industrial application of this compound. Research into scalable synthesis is crucial, moving beyond laboratory-scale batches to production-level quantities. This includes the optimization of reaction conditions to minimize solvent use, reduce energy consumption, and simplify purification processes. Methodologies such as mechanochemistry, which involves solvent-free reactions through grinding, are being explored as environmentally benign alternatives for the formation of boronic acid esters.
Exploration of Unconventional Reactivity Modes and Transformations
While this compound is a staple in palladium-catalyzed cross-coupling reactions, its full reactive potential remains largely untapped. Future work will delve into unconventional transformations that move beyond its traditional role as a passive nucleophilic partner.
Emerging trends for arylboronic acids that can be extended to the indenyl analogue include:
Metal-Free Transformations : A significant advancement has been the development of metal-free primary amination of arylboronic acids, a reaction that long eluded chemists. acs.orgnih.gov Applying this methodology to this compound would provide direct access to 3-aminoindene derivatives without the need for transition metal catalysts. acs.orgnih.gov
Boronic Acid as a Catalyst : Research has shown that arylboronic acids can themselves act as catalysts. acs.org For instance, they can catalyze dehydrative C-alkylation reactions, using benzylic alcohols as electrophiles to form new carbon-carbon bonds with water as the only byproduct. acs.org Exploring the catalytic activity of this compound in such transformations is a promising research avenue.
Novel Coupling Paradigms : Researchers are utilizing boronic acids as hydroxyl synthons in aryne-induced three-component coupling reactions. nih.gov This novel reactivity, where the boronic acid acts as an efficient surrogate for a hydroxide (B78521) ion upon fluoride (B91410) activation, could be applied to generate complex indenyl-containing molecules. nih.gov
Reaction Control Elements : The structure of the boronic acid can be used to control reaction pathways. In nickel-catalyzed reactions of tert-cyclobutanols, the choice of arylboronic acid can determine whether the reaction proceeds via ring-contraction or ring-opening/isomerization. rsc.org Investigating how the indenyl moiety of this compound influences such divergent pathways could lead to new selective synthetic methods. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. Integrating the synthesis and application of this compound into these platforms is a key area of future development. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhanced safety for handling reactive intermediates, and the potential for high-throughput synthesis and optimization. organic-chemistry.orgnih.gov
A simple continuous flow setup has been successfully developed for the multigram-scale synthesis of various boronic acids using organolithium chemistry, achieving reaction times of less than a second and high throughput. organic-chemistry.orgnih.gov Adapting such a platform for the on-demand synthesis of this compound would be a significant step forward. Furthermore, automated synthesis platforms, which combine flow reactors with robotic handling and real-time analysis, can accelerate the discovery of new reactions and bioactive molecules incorporating the indenyl scaffold. nih.govsoci.org These end-to-end systems can perform synthesis, work-up, purification, and analysis with minimal human intervention, enabling rapid library synthesis for drug discovery. nih.gov
Advanced Catalyst Design and Optimization for Enhanced Selectivity and Efficiency
The efficiency and selectivity of reactions involving this compound, particularly Suzuki-Miyaura coupling, are heavily dependent on the catalyst system employed. Future research will focus on the rational design of new ligands and catalysts to overcome existing limitations. This includes developing catalysts that are more active at lower temperatures to improve functional group tolerance, exhibit higher turnover numbers to reduce catalyst loading, and provide greater control over stereoselectivity.
For challenging couplings, such as those involving sterically hindered partners or the formation of C(sp²)-C(sp³) bonds, bespoke catalyst systems are required. Research will likely focus on creating a diverse portfolio of catalysts tailored for specific transformations of this compound, enabling its use in increasingly complex molecular architectures. As seen in certain nickel-catalyzed reactions, the boronic acid itself can be a key determinant of the reaction outcome, highlighting the importance of understanding the interplay between the catalyst, substrate, and boronic acid reagent for achieving optimal efficiency and selectivity. rsc.org
Expanded Utility in Diverse Synthetic Methodologies
The application of this compound is expected to expand significantly beyond its current use in cross-coupling reactions. Its unique properties make it a valuable building block in a variety of other synthetic contexts.
Future applications may include:
Materials Science : Arylboronic acids are being used to create stimuli-responsive materials, such as self-healing hydrogels. rsc.org The dynamic covalent nature of boronate esters allows these materials to respond to changes in pH or the presence of diols or reactive oxygen species. rsc.org The indenyl group could be incorporated into such polymers to tune their electronic or mechanical properties.
Medicinal Chemistry : Boronic acids are recognized as important pharmacophores. mdpi.com The development of new synthetic methods will facilitate the incorporation of the this compound moiety into novel drug candidates, leveraging the established biological relevance of the indene core.
Multi-component Reactions : The development of novel three-component reactions where boronic acids act as hydroxyl synthons is a testament to their expanding role. nih.gov Designing new cascade or multi-component reactions that specifically utilize the reactivity of this compound will enable the rapid construction of complex molecules from simple precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
